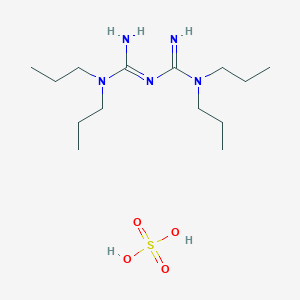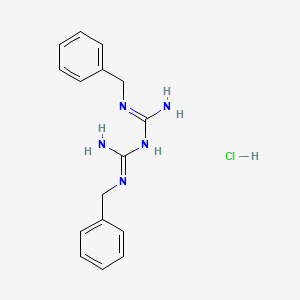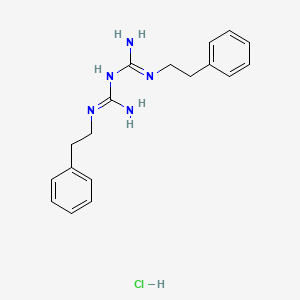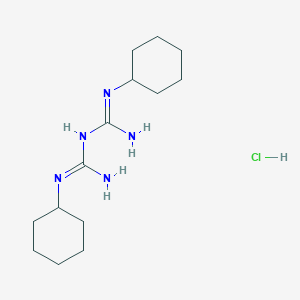
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate is a synthetic organic compound that belongs to the biguanide family. Biguanides are known for their diverse applications in various fields, including medicine, agriculture, and industrial processes. This compound, in particular, is characterized by its unique chemical structure, which includes multiple n-propyl groups attached to a biguanide core, and its sulfate salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate typically involves the reaction of biguanide with n-propylamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then treated with sulfuric acid to obtain the sulfate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The n-propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of metabolic disorders.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,N5,N5-tetramethyl-biguanide: Known for its use in diabetes treatment (e.g., metformin).
N1,N1,N5,N5-tetraethyl-biguanide: Similar structure but with ethyl groups instead of n-propyl groups.
N1,N1,N5,N5-tetrakis(n-butyl)-biguanide: Contains n-butyl groups, leading to different chemical and physical properties.
Uniqueness
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate is unique due to its specific n-propyl substitutions, which can influence its reactivity, solubility, and biological activity. These properties make it distinct from other biguanides and may offer advantages in certain applications.
Propriétés
IUPAC Name |
2-(N,N-dipropylcarbamimidoyl)-1,1-dipropylguanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N5.H2O4S/c1-5-9-18(10-6-2)13(15)17-14(16)19(11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3,(H3,15,16,17);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYKIMMFWRUGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=NC(=N)N(CCC)CCC)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)/C(=N/C(=N)N(CCC)CCC)/N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)





![butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045757.png)

